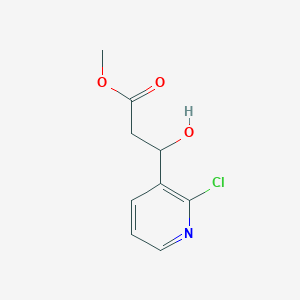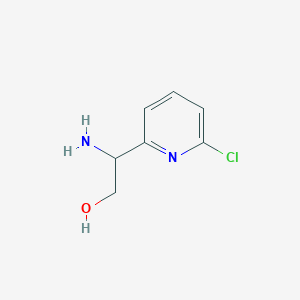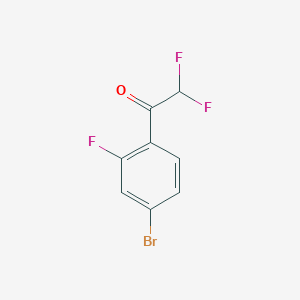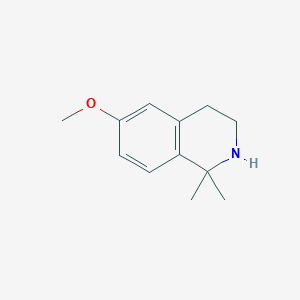
Methyl 3-(2-chloropyridin-3-yl)-3-hydroxypropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(2-chloropyridin-3-yl)-3-hydroxypropanoate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloropyridine ring attached to a hydroxypropanoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2-chloropyridin-3-yl)-3-hydroxypropanoate typically involves the reaction of 2-chloropyridine-3-carboxylic acid chloride with methyl acetoacetate. This reaction is carried out in the presence of a base such as triethylamine in a solvent like tetrahydrofuran at low temperatures to avoid the formation of complex mixtures . The resulting product is then purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems ensures consistent quality and yield of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 3-(2-chloropyridin-3-yl)-3-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Methyl 3-(2-chloropyridin-3-yl)-3-oxopropanoate.
Reduction: this compound.
Substitution: Methyl 3-(2-aminopyridin-3-yl)-3-hydroxypropanoate.
Applications De Recherche Scientifique
Methyl 3-(2-chloropyridin-3-yl)-3-hydroxypropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery for various therapeutic areas.
Mécanisme D'action
The mechanism of action of Methyl 3-(2-chloropyridin-3-yl)-3-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The chloropyridine moiety can interact with enzymes and receptors, modulating their activity. The hydroxypropanoate group can form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparaison Avec Des Composés Similaires
Methyl 3-(2-chloropyridin-3-yl)-3-hydroxypropanoate can be compared with other similar compounds to highlight its uniqueness:
Methyl 5-(2-chloropyridin-3-yl)pentanoate: This compound has a longer carbon chain, which can affect its reactivity and biological activity.
Methyl 3-(2-aminopyridin-3-yl)-3-hydroxypropanoate:
Propriétés
Formule moléculaire |
C9H10ClNO3 |
|---|---|
Poids moléculaire |
215.63 g/mol |
Nom IUPAC |
methyl 3-(2-chloropyridin-3-yl)-3-hydroxypropanoate |
InChI |
InChI=1S/C9H10ClNO3/c1-14-8(13)5-7(12)6-3-2-4-11-9(6)10/h2-4,7,12H,5H2,1H3 |
Clé InChI |
IIWAPQHLZCPFFO-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC(C1=C(N=CC=C1)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Tert-butyl9-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13560240.png)


![(R)-cyclopropyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B13560264.png)
![5-[(azetidin-3-yl)methyl]-1H-1,2,3,4-tetrazole hydrochloride](/img/structure/B13560270.png)
![6-[2-(4-Fluorophenyl)ethynyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B13560276.png)



